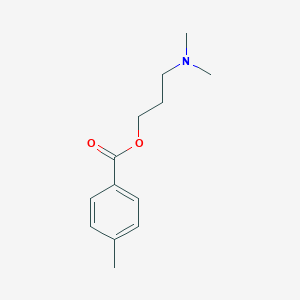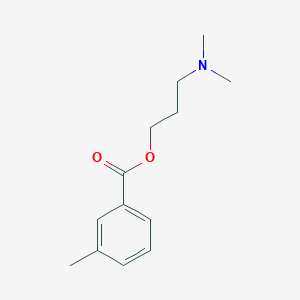![molecular formula C14H8BrN5S B295075 6-(2-Bromophenyl)-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B295075.png)
6-(2-Bromophenyl)-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2-Bromophenyl)-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound belongs to the class of triazolo-thiadiazole derivatives and has shown promising results in various scientific studies.
Mecanismo De Acción
The mechanism of action of 6-(2-Bromophenyl)-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it is believed to exert its effects by inhibiting the activity of certain enzymes and proteins that are involved in the progression of various diseases.
Biochemical and Physiological Effects:
The compound 6-(2-Bromophenyl)-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to have significant biochemical and physiological effects in various scientific studies. It has been found to possess potent anti-inflammatory, antimicrobial, and anticancer properties. Additionally, it has been shown to modulate the immune system and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The compound 6-(2-Bromophenyl)-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several advantages and limitations for lab experiments. One of the major advantages is its high potency and selectivity towards certain enzymes and proteins. However, its limited solubility in water and low bioavailability may pose challenges in its application in vivo.
Direcciones Futuras
There are several future directions for the research on 6-(2-Bromophenyl)-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One of the major areas of focus is the development of novel drug formulations that can improve its solubility and bioavailability. Additionally, further studies are needed to elucidate its mechanism of action and potential applications in the treatment of various diseases. Moreover, the compound's potential toxicity and safety profile need to be thoroughly investigated before its clinical application.
Métodos De Síntesis
The synthesis of 6-(2-Bromophenyl)-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 2-amino-5-bromo-benzophenone and 4-cyanopyridine with thiosemicarbazide in the presence of a catalyst. The reaction is carried out in a suitable solvent under controlled conditions to obtain the desired product.
Aplicaciones Científicas De Investigación
The compound 6-(2-Bromophenyl)-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential applications in drug development. It has shown promising results in the treatment of various diseases such as cancer, inflammation, and microbial infections.
Propiedades
Fórmula molecular |
C14H8BrN5S |
|---|---|
Peso molecular |
358.22 g/mol |
Nombre IUPAC |
6-(2-bromophenyl)-3-pyridin-4-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C14H8BrN5S/c15-11-4-2-1-3-10(11)13-19-20-12(17-18-14(20)21-13)9-5-7-16-8-6-9/h1-8H |
Clave InChI |
IFPYIAGPXCRWTL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C2=NN3C(=NN=C3S2)C4=CC=NC=C4)Br |
SMILES canónico |
C1=CC=C(C(=C1)C2=NN3C(=NN=C3S2)C4=CC=NC=C4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1-[(4-Methoxyphenoxy)acetyl]-3-phenylpyrrolidine](/img/structure/B295002.png)
![2-[Benzyl(methyl)amino]ethyl 4-methylbenzoate](/img/structure/B295004.png)


![2-[Tert-butyl(methyl)amino]ethyl 3-methylbenzoate](/img/structure/B295011.png)



